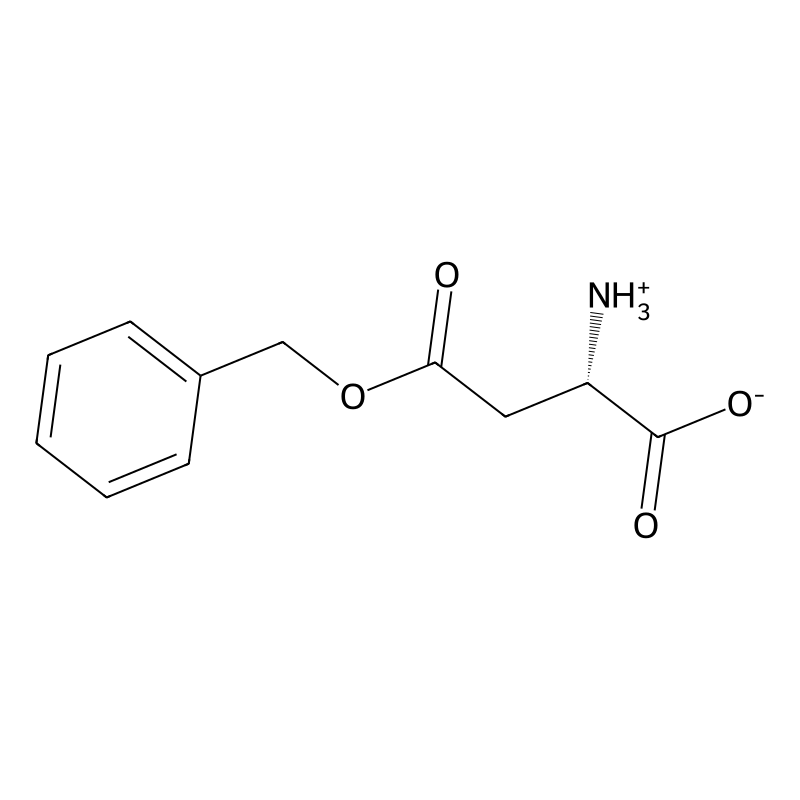

L-Aspartic acid 4-benzyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

L-Aspartic acid 4-benzyl ester (H-Asp(OBzl)-OH) is an orthogonally protected amino acid building block essential for advanced peptide synthesis and the production of functionalized block copolymers. By masking the beta-carboxyl group with a benzyl ester, this compound prevents unwanted side-chain reactions, branching, and aspartimide formation during complex syntheses. It is the mandatory precursor for generating beta-benzyl-L-aspartate N-carboxyanhydride (BLA-NCA), which undergoes controlled ring-opening polymerization to form poly(beta-benzyl-L-aspartate) (PBLA)—a highly hydrophobic polypeptide block widely utilized in micellar drug delivery systems. Commercially, its value lies in its precise orthogonal stability, predictable cleavage profile (via HF or catalytic hydrogenation), and excellent solubility in aprotic organic solvents, making it a non-negotiable raw material for Boc-strategy solid-phase peptide synthesis (SPPS) and precision biomaterials manufacturing .

Substituting L-Aspartic acid 4-benzyl ester with unprotected L-aspartic acid or alternative esters fundamentally disrupts both peptide and polymer synthesis workflows. Unprotected L-aspartic acid is insoluble in the organic solvents required for phosgenation and coupling, and its free beta-carboxyl group leads to catastrophic branching and cross-linking rather than linear chain elongation. Furthermore, substituting with L-aspartic acid 4-tert-butyl ester (H-Asp(OtBu)-OH) is incompatible with Boc-strategy peptide synthesis, as the tert-butyl group is prematurely cleaved by trifluoroacetic acid (TFA), destroying the required orthogonal protection scheme. Finally, using the alpha-benzyl ester isomer directs polymerization through the beta-carboxyl, yielding a completely different beta-polypeptide backbone that lacks the structural and functional properties of true alpha-helical polyaspartates[1].

Controlled Linear Polymerization via NCA Formation

The synthesis of well-defined polyaspartate blocks requires the conversion of the amino acid into an N-carboxyanhydride (NCA). L-Aspartic acid 4-benzyl ester readily forms BLA-NCA, which undergoes controlled ring-opening polymerization to achieve >95% monomer conversion and low dispersity (Đ < 1.3). In contrast, unprotected L-aspartic acid fails to form a stable NCA and undergoes uncontrolled side-reactions, yielding branched or cross-linked networks rather than strictly linear alpha-polypeptides[1].

| Evidence Dimension | Monomer conversion and polymer linearity in NCA polymerization |

| Target Compound Data | >95% conversion, strictly linear alpha-polypeptide (Đ < 1.3) |

| Comparator Or Baseline | Unprotected L-aspartic acid (Failed stable NCA formation, branched/cross-linked networks) |

| Quantified Difference | >95% yield of linear polymer vs. 0% yield of linear alpha-polypeptide |

| Conditions | N-carboxyanhydride (NCA) ring-opening polymerization in organic solvent |

Buyers manufacturing precision block copolymers (e.g., PEG-b-PBLA) must procure the 4-benzyl ester to ensure strictly linear, controlled chain growth without side-chain interference.

Orthogonal Stability in Boc-Strategy Peptide Synthesis

In complex peptide synthesis utilizing the Boc (tert-butyloxycarbonyl) strategy, side-chain protecting groups must withstand repeated exposure to trifluoroacetic acid (TFA). The 4-benzyl ester of L-aspartic acid is 100% stable to 50% TFA/DCM, ensuring the beta-carboxyl remains protected until final cleavage with anhydrous HF or catalytic hydrogenation. Conversely, the 4-tert-butyl ester (H-Asp(OtBu)-OH) is rapidly and quantitatively cleaved under these exact TFA conditions, resulting in premature deprotection and sequence failure .

| Evidence Dimension | Cleavage stability in 50% Trifluoroacetic Acid (TFA) |

| Target Compound Data | 100% stable (requires HF or Pd/C for cleavage) |

| Comparator Or Baseline | L-Aspartic acid 4-tert-butyl ester (>99% cleaved by TFA) |

| Quantified Difference | Complete stability vs. complete premature cleavage under Boc-deprotection conditions |

| Conditions | 50% TFA in Dichloromethane (DCM) at room temperature |

Procurement for Boc-SPPS workflows strictly requires the 4-benzyl ester, as tert-butyl substitutes will fail and ruin the peptide sequence during the first deprotection cycle.

Organic Solvent Processability for Phosgenation and Coupling

The conversion of aspartic acid into reactive intermediates (like NCAs or activated esters) requires complete dissolution in aprotic organic solvents. L-Aspartic acid 4-benzyl ester exhibits high solubility in solvents such as dichloromethane (DCM) and chloroform. Unprotected L-aspartic acid is highly polar, existing as a zwitterion, and is virtually insoluble in these organic solvents, making direct homogeneous phosgenation or standard organic-phase peptide coupling impossible without prior protection.

| Evidence Dimension | Solubility in aprotic organic solvents (DCM/Chloroform) |

| Target Compound Data | Highly soluble (>50 mg/mL, process-compatible) |

| Comparator Or Baseline | Unprotected L-aspartic acid (Insoluble, <0.1 mg/mL) |

| Quantified Difference | Complete organic solubility enabling homogeneous reaction vs. complete insolubility |

| Conditions | Standard ambient conditions in Dichloromethane (DCM) or Chloroform |

For industrial scale-up of peptide or polymer precursors, the 4-benzyl ester eliminates the need for complex biphasic reactions or harsh solubilizing agents required by the unprotected amino acid.

Hydrophobic Core Formation for Micellar Drug Loading

When polymerized into block copolymers like PEG-b-PBLA, the beta-benzyl groups of the aspartate units form a highly hydrophobic core capable of pi-pi stacking. This architecture achieves a 27–30% loading efficiency for hydrophobic drugs like Amphotericin B. If the benzyl groups are removed to yield unprotected PEG-b-poly(aspartic acid), the core becomes highly hydrophilic and polyanionic, reducing the encapsulation efficiency of such hydrophobic, non-cationic drugs to near zero [1].

| Evidence Dimension | Hydrophobic drug (Amphotericin B) loading efficiency in resulting micelles |

| Target Compound Data | PEG-b-PBLA (derived from 4-benzyl ester): 27–30% loading efficiency |

| Comparator Or Baseline | PEG-b-poly(aspartic acid) (deprotected core): ~0% loading for hydrophobic neutral/anionic drugs |

| Quantified Difference | 27-30% absolute increase in hydrophobic drug encapsulation capacity |

| Conditions | Dialysis procedure into aqueous solution during self-assembly of polymeric micelles |

Formulators of hydrophobic drug delivery systems must use the benzyl-protected monomer to generate the necessary hydrophobic core interactions that drive high drug payload encapsulation.

Boc-Strategy Solid-Phase Peptide Synthesis (SPPS)

Mandatory building block for synthesizing aspartic acid-containing peptides where orthogonal protection against TFA is required. The benzyl ester ensures the side chain remains intact during Boc deprotection cycles, preventing branching and aspartimide formation .

Synthesis of Polymeric Micelles for Drug Delivery

Critical precursor for the ring-opening polymerization of BLA-NCA to form PEG-b-PBLA block copolymers. The retained benzyl groups provide the essential hydrophobic core required to encapsulate poorly water-soluble drugs like Amphotericin B or paclitaxel [1].

Production of Functionalized Polyaspartamides

Serves as the foundational monomer for PBLA, which subsequently undergoes quantitative aminolysis with various primary amines. This allows for the precise, post-polymerization grafting of targeting ligands, cationic groups, or cross-linkers without degrading the polymer backbone [2].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant